
2-fluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide
Overview
Description
2-fluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide is a chemical compound with the molecular formula C8H6F4N2O. It is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . Another approach involves the use of trifluoromethylation reagents like Togni’s reagent under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-fluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-fluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide
- 2-fluoro-4-hydroxy-6-(trifluoromethyl)benzenecarboximidamide
Uniqueness
2-fluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H6F4N2O |
---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
2-fluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H6F4N2O/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14-15/h1-3,15H,(H2,13,14) |
InChI Key |
FMOHILHXPAVOMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=NO)N)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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